molecular formula C8H10Cl3N3Zn B1590779 4-(Dimethylamino)benzenediazonium trichlorozincate(1-) CAS No. 6087-56-5

4-(Dimethylamino)benzenediazonium trichlorozincate(1-)

Cat. No.: B1590779
CAS No.: 6087-56-5
M. Wt: 319.9 g/mol
InChI Key: SIMFPAVQCFHVGM-UHFFFAOYSA-K
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Description

4-(Dimethylamino)benzenediazonium trichlorozincate(1-) is a chemical compound with the molecular formula C8H10N3.3Cl.Zn. It has a molecular weight of 319.94 . The compound is achiral, with no defined stereocenters or E/Z centers . The compound is made up of three moieties: a C8H10N3+ moiety with a molecular weight of 148.19, a Zn2+ moiety with a molecular weight of 65.4, and a Cl- moiety with a molecular weight of 35.45 .


Molecular Structure Analysis

The molecular structure of 4-(Dimethylamino)benzenediazonium trichlorozincate(1-) consists of a C8H10N3+ moiety, a Zn2+ moiety, and a Cl- moiety . The C8H10N3+ moiety has a charge of +1, the Zn2+ moiety has a charge of +2, and the Cl- moiety has a charge of -1 . The compound is achiral, with no defined stereocenters or E/Z centers .

Scientific Research Applications

Structural Analysis and Reactivity The structural and reactivity characteristics of compounds related to 4-(Dimethylamino)benzenediazonium have been extensively studied. For instance, 4-Dimethylaminopent-3-en-2-one reacts with benzenediazonium-tetrafluoroborate to form a compound with both azo and hydrazone groups, exhibiting dimer formation in concentrated solutions, as evidenced by NMR and X-ray analysis (Šimůnek et al., 2003). Similarly, the photometric and qualitative reagent properties of 4-Dimethylamino-1,2-phenylenediamine for selenium detection have been explored, highlighting its selectivity and sensitivity for selenium (Demeyere & Hoste, 1962).

Synthesis and Applications in Organic Chemistry The synthesis processes involving derivatives of 4-(Dimethylamino)benzenediazonium compounds have been developed, such as the preparation of 3,3-(14C)-dimethyl-1-phenyltriazene from benzenediazonium fluoroborate and 14C-dimethylamine, demonstrating efficient synthetic routes for labeled compounds (Kolar & Schweickhardt, 1975). Additionally, the coupling of quaternary 1,2,4-triazolium salts with p-N,N-dimethylamino-benzenediazonium salts to form azodyes has been investigated, showing potential for azodye synthesis under specific conditions (Becker et al., 1988).

Nonlinear Optical Properties Novel chalcone derivative compounds containing the 4-(dimethylamino)phenyl group have been synthesized and their nonlinear optical properties studied. These compounds demonstrate potential applications in optical devices due to their distinct absorption behaviors at varying laser intensities (Rahulan et al., 2014).

Safety and Hazards

The safety data sheet for a similar compound, Benzenediazonium, 4-(dimethylamino)-, Trichlorozincate(1-) (1:1), suggests that it is toxic if swallowed, causes skin irritation, and causes serious eye irritation . It is recommended to avoid contact with skin and eyes, avoid formation of dust and aerosols, and to provide appropriate exhaust ventilation at places where dust is formed .

Properties

IUPAC Name

4-(dimethylamino)benzenediazonium;trichlorozinc(1-)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N3.3ClH.Zn/c1-11(2)8-5-3-7(10-9)4-6-8;;;;/h3-6H,1-2H3;3*1H;/q+1;;;;+2/p-3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SIMFPAVQCFHVGM-UHFFFAOYSA-K
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)[N+]#N.Cl[Zn-](Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10Cl3N3Zn
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8052277
Record name 4-(Dimethylamino)benzenediazonium trichlorozincate(1-)
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

319.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6087-56-5
Record name Benzenediazonium, 4-(dimethylamino)-, trichlorozincate(1-) (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=6087-56-5
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzenediazonium, 4-(dimethylamino)-, trichlorozincate(1-) (1:1)
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Record name 4-(Dimethylamino)benzenediazonium trichlorozincate(1-)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8052277
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(dimethylamino)benzenediazonium trichlorozincate
Source European Chemicals Agency (ECHA)
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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